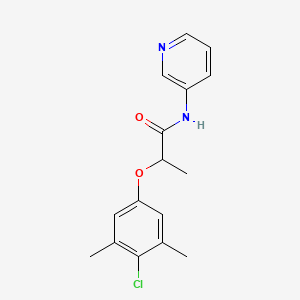![molecular formula C19H17NO4S B4856132 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4856132.png)
5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione, also known as MPTP, is a compound that has gained significant attention in recent years due to its potential therapeutic properties. MPTP is a synthetic compound that belongs to the thiazolidinedione class of drugs and has been extensively studied for its ability to modulate various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by modulating various biochemical and physiological processes in the body. 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is involved in the regulation of glucose and lipid metabolism. 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappa B), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in the body. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress. 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has also been shown to have antitumor properties and may have a role in the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its ability to modulate various biochemical and physiological processes, which makes it a versatile compound for studying different diseases and physiological processes. However, one of the limitations of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione. One area of research is the development of new analogs of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione with improved therapeutic properties. Another area of research is the investigation of the potential use of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-13-6-8-15(9-7-13)24-11-10-20-18(22)17(25-19(20)23)12-14-4-2-3-5-16(14)21/h2-9,12,21H,10-11H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAEFUXGCWKID-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)C(=CC3=CC=CC=C3O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4856079.png)
![4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4856087.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4856105.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
![1-(3,3-dimethylbutanoyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4856125.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-butyrylpiperazine](/img/structure/B4856143.png)